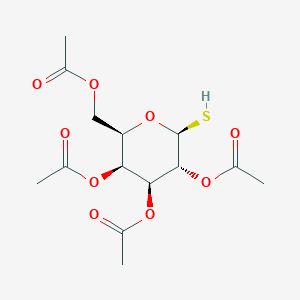
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetat
Übersicht
Beschreibung
(2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a tetrahydropyran ring with multiple acetoxy and mercapto substituents, making it a versatile molecule in synthetic chemistry and various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Chirale Auflösung von Aminosäuren
2,3,4,6-Tetra-O-acetyl-ß-D-thiogalactopyranose wird als chirales Reagenz für die Auflösung von Aminosäurederivaten verwendet. Es ermöglicht die Bildung von Diastereomeren und unterstützt deren Trennung durch Umkehrphasen-Hochleistungsflüssigkeitschromatographie .
Antibakterielle und antioxidative Aktivitäten
Diese Verbindung ist Bestandteil von Carbazonen, die sowohl antibakterielle als auch in-vivo-antioxidative Aktivitäten aufweisen. Das Vorhandensein von Monosaccharid- und Isatin-Einheiten in diesen Carbazonen spielt eine entscheidende Rolle für ihre biologischen Aktivitäten .
Synthese von Glykosiden
Es dient als Zwischenprodukt bei der Synthese verschiedener Glykoside. Ein detailliertes Protokoll beschreibt seine Verwendung bei der Bildung von 2,3,4,6-Tetra-O-acetyl-ß-d-glucopyranosid aus Penta-O-acetyl-ß-d-glucopyranose und Propargylalkohol .
Herstellung von Glucopyranosid-Derivaten
Die Verbindung ist an der Herstellung von Glucopyranosid-Derivaten beteiligt, wie z. B. 2,3,4,6-Tetra-O- (3-brom)benzoylmethyl α-D-glucopyranosid, das potenzielle Anwendungen in der medizinischen Chemie hat .
5. Synthese von Acyl-Phenyl-Glucosid-Derivaten In der synthetischen Chemie wird es zur Herstellung von Acyl-Phenyl-Glucosid-Derivaten verwendet, wobei Natriumhydroxid als Bindemittel und Tri(3,6-dioxaoctyl)amin als Phasentransferkatalysator eingesetzt werden. Die strukturelle Bestätigung dieser Derivate erfolgt durch Kernresonanzspektroskopie .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as a protected sugar derivative.
Functional Group Introduction:
Mercapto Group Addition: The mercapto group is introduced via thiolation reactions, often using thiol reagents like thiourea or hydrogen sulfide under controlled conditions.
Stereochemical Control: The stereochemistry is controlled through selective protection and deprotection steps, ensuring the correct configuration of each chiral center.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the sequential addition of functional groups.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Techniques such as crystallization, chromatography, and distillation are used to purify the final product.
Types of Reactions:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: Reduction of the acetoxy groups can be achieved using reducing agents such as lithium aluminum hydride, yielding the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, where nucleophiles like amines or alcohols replace the acetoxy groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Alcohols.
Substitution Products: Amines, ethers.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The acetoxy groups can serve as protecting groups for hydroxyl functionalities during multi-step syntheses.
Biology and Medicine:
Drug Development:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Catalysis: Potential use as a ligand in catalytic processes due to its sulfur-containing functional group.
Wirkmechanismus
The mechanism by which (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate exerts its effects involves:
Molecular Targets: Interaction with enzymes and proteins through its acetoxy and mercapto groups.
Pathways: Modulation of biochemical pathways involving thiol-disulfide exchange reactions and acetylation processes.
Vergleich Mit ähnlichen Verbindungen
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triol: Lacks the acetoxy groups, making it less reactive in certain chemical reactions.
(2R,3S,4S,5R,6S)-2-(Methoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate: Contains methoxy groups instead of acetoxy groups, altering its reactivity and applications.
Uniqueness:
- The presence of multiple acetoxy groups in (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate provides unique reactivity and versatility in synthetic applications compared to its analogs.
This detailed overview should provide a comprehensive understanding of (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-mercaptotetrahydro-2H-pyran-3,4,5-triyl triacetate, its preparation, reactions, applications, and how it compares to similar compounds
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-sulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9S/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18/h10-14,24H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOZKJGZNOBSHF-HTOAHKCRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)S)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455226 | |
| Record name | 2,3,4,6-TETRA-O-ACETYL-1-THIO-BETA-D-GALACTOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50615-66-2 | |
| Record name | β-D-Galactopyranose, 1-thio-, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50615-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,6-TETRA-O-ACETYL-1-THIO-BETA-D-GALACTOPYRANOSE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


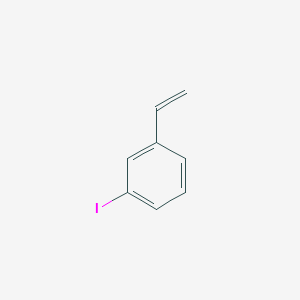
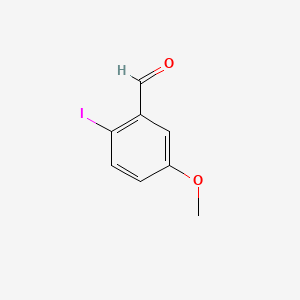






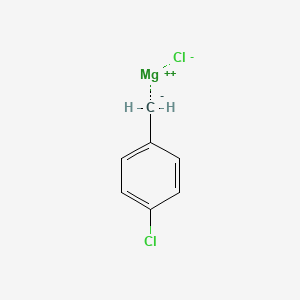
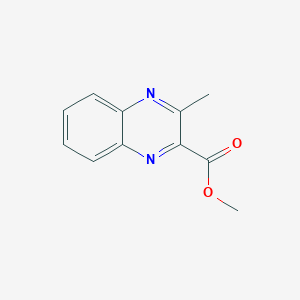



![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)
